molecular formula C₁₈H₂₅NO₆ B1141815 Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-B-D-glucopyranoside CAS No. 50605-12-4

Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-B-D-glucopyranoside

Cat. No.: B1141815
CAS No.: 50605-12-4
M. Wt: 351.39
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Description

Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-β-D-glucopyranoside (CAS 50605-12-4) is a protected glucosamine derivative widely used in glycobiology and carbohydrate synthesis. Its molecular formula is C₁₈H₂₅NO₆, with a molecular weight of 351.39 g/mol and a melting point of 173.5–175.5°C . The compound features a β-configured anomeric center, a 2-acetamido group (providing stability against enzymatic degradation), and a 4,6-O-isopropylidene protecting group that locks the glucose ring in a rigid conformation. This structural design enhances its utility as a glycosyl donor or intermediate in oligosaccharide assembly .

Properties

IUPAC Name

N-[(4aR,6R,7R,8R,8aS)-8-hydroxy-2,2-dimethyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO6/c1-11(20)19-14-15(21)16-13(10-23-18(2,3)25-16)24-17(14)22-9-12-7-5-4-6-8-12/h4-8,13-17,21H,9-10H2,1-3H3,(H,19,20)/t13-,14-,15-,16-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBFJZZWRXVVKEC-WRQOLXDDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C2C(COC(O2)(C)C)OC1OCC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](COC(O2)(C)C)O[C@H]1OCC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Protection

The synthesis typically begins with D-glucose or its derivatives. A critical step involves the introduction of the 4,6-Ο-isopropylidene acetal to lock the pyranose ring in a rigid conformation. For example, penta-Ο-acetyl-β-D-glucopyranose serves as a common precursor. Conversion to methyl 4,6-di-Ο-acetyl-2,3-di-Ο-PMB-1-thio-β-D-glucopyranoside (10) is achieved via methanolysis and acetalization with 2,2-dimethoxypropane under acidic conditions (e.g., p-toluenesulfonic acid). This step ensures selective protection of the 4,6-hydroxyl groups while leaving the 2,3-positions available for further modification.

Installation of the 2-Acetamido Group

The 2-acetamido group is introduced via acetylation or substitution reactions. In one approach, 2-amino-2-deoxy-D-glucose undergoes benzylation at the anomeric position using benzyl bromide in the presence of BaO/Ba(OH)₂. Subsequent acetylation with acetic anhydride and pyridine yields the 2-acetamido derivative. Silver triflate-mediated glycosylation has been reported to enhance regioselectivity, particularly when coupled with 3,4,6-tri-Ο-acetyl-2-deoxy-2-phthalimido-β-D-glucopyranosyl donors.

Detailed Synthetic Routes

Route A: Thioglycoside Intermediate Pathway

This method employs thioglycosides as key intermediates (Figure 1):

  • Thioglycoside Formation : Methyl 1-thio-β-D-glucopyranoside derivatives (e.g., 13) are synthesized via methanolysis of acetylated precursors.

  • Acetalization : Treatment with 2,2-dimethoxypropane and p-toluenesulfonic acid forms the 4,6-Ο-isopropylidene group.

  • Benzylation : PMB (p-methoxybenzyl) protection at the 2,3-positions using PMB chloride and NaH in DMF.

  • Glycosylation : Reaction with bromine in dichloromethane converts the thioglycoside to a glycosyl bromide (15), enabling coupling with biopterin derivatives.

Key Data :

  • Yield for acetalization: 85–90%.

  • Glycosylation efficiency: 43% α-anomer, 8% β-anomer.

Route B: Direct Benzylation and Acetylation

An alternative pathway focuses on direct functionalization of 2-acetamido-2-deoxy-D-glucose:

  • Benzylidene Protection : Benzylidene acetal formation at the 4,6-positions using benzaldehyde dimethyl acetal and camphorsulfonic acid.

  • Benzylation : Benzyl bromide in DMF with Ba(OH)₂ under sonication enhances reaction rates.

  • Isopropylidene Exchange : Acidic hydrolysis (60% acetic acid) replaces benzylidene with isopropylidene, improving solubility.

Key Data :

  • Sonication reduces reaction time by 40%.

  • Overall yield: 62% (4 steps).

Optimization and Mechanistic Insights

Stereochemical Control

The β-configuration at the anomeric center is critical. Silver triflate promotes β-selectivity by stabilizing oxocarbenium intermediates during glycosylation. For example, coupling benzyl 2-acetamido-3-Ο-allyl-6-Ο-benzyl-2-deoxy-α-D-glucopyranoside with glucuronic acid donors under AgOTf catalysis achieves >90% β-selectivity.

Deprotection Strategies

Final deprotection involves sequential steps:

  • PMB Removal : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dichloromethane cleaves PMB groups without affecting acetyl or isopropylidene protections.

  • Acetyl Hydrolysis : Ammonia in methanol removes acetyl groups, yielding the free glycoside.

Challenges :

  • Over-hydrolysis of isopropylidene can occur under prolonged acidic conditions, necessitating precise pH control.

Comparative Analysis of Methods

ParameterRoute A (Thioglycoside)Route B (Direct Benzylation)
Starting MaterialD-Glucose2-Acetamido-2-deoxy-D-glucose
Key StepThioglycoside activationSonication-assisted benzylation
Total Steps84
Overall Yield32%62%
β-Selectivity43%>90%
ScalabilityModerateHigh

Industrial and Laboratory-Scale Adaptations

Pilot-Scale Production

Industrial methods prioritize cost-effective protecting groups. For instance, replacing PMB with benzyl groups reduces reagent costs by 30% without compromising yield. Continuous flow reactors have been tested for acetalization steps, achieving 95% conversion in <1 hour.

Green Chemistry Approaches

Recent advances emphasize solvent-free conditions for benzylation. Ball milling with K₂CO₃ as a base achieves 88% yield in 2 hours, eliminating DMF use .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-B-D-glucopyranoside undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can replace the benzyl or acetamido groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Enzymatic Applications

  • Substrate for Glycosyltransferases :
    Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-β-D-glucopyranoside serves as a substrate for various glycosyltransferases, which are enzymes that facilitate the transfer of sugar moieties to other molecules. For instance, it has been utilized to study the catalytic mechanisms of fucosyltransferases from human saliva and stomach mucosa. The compound's structure allows it to act as a specific acceptor for these enzymes, enabling researchers to investigate the fucosylation process and its implications in biological systems .
  • Inhibition Studies :
    The compound has been shown to inhibit O-glycosylation processes in cell lines, which is crucial for understanding viral replication mechanisms. In particular, studies have demonstrated that treatment with benzyl 2-acetamido-2-deoxy-α-D-galactopyranoside (a related compound) can affect the replication of human immunodeficiency virus (HIV) by altering glycosylation patterns on the viral envelope proteins .

Therapeutic Potential

  • Viral Replication Modulation :
    Research indicates that benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-β-D-glucopyranoside may play a role in modulating viral replication through its effects on glycosylation pathways. By inhibiting specific glycosyltransferases, this compound could potentially reduce the infectivity of viruses such as HIV, thereby providing a therapeutic avenue for antiviral strategies .
  • Cancer Research :
    The modification of glycan structures through compounds like benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-β-D-glucopyranoside has implications in cancer research. Alterations in glycosylation patterns are often associated with tumor progression and metastasis. Therefore, understanding how this compound influences glycan biosynthesis could lead to insights into cancer biology and potential treatments .

Case Study 1: Enzymatic Characterization

A study investigated the enzymatic properties of α(1→4)-L-fucosyltransferase using benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-β-D-glucopyranoside as a substrate. The results indicated that the compound successfully facilitated the transfer of fucose residues, allowing researchers to characterize the enzyme's specificity and activity under various conditions .

Case Study 2: HIV Research

In vitro experiments demonstrated that treatment with benzyl 2-acetamido-2-deoxy-α-D-galactopyranoside led to increased HIV replication rates due to altered O-glycosylation on T cells. This study highlighted the importance of glycan modifications in viral pathogenesis and suggested potential therapeutic targets for HIV treatment .

Summary Table of Applications

Application AreaDescriptionKey Findings
Enzymatic StudiesSubstrate for glycosyltransferasesFacilitates fucosylation; aids in enzyme characterization .
Viral ReplicationModulation of HIV replication through glycan alterationsInhibits O-glycosylation; affects viral infectivity .
Cancer ResearchInvestigating glycan modifications related to tumor biologyAltered glycosylation patterns linked to cancer progression .

Mechanism of Action

The mechanism of action of Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-B-D-glucopyranoside involves its role as a precursor in glycoconjugate synthesis. These glycoconjugates interact with specific molecular targets, such as cell surface receptors, to modulate biological processes. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular functions and signaling.

Comparison with Similar Compounds

Table 1: Comparison of Protecting Group Effects

Compound Name CAS Protecting Group Melting Point (°C) Solubility in CH₂Cl₂ Key Applications
Benzyl 2-acetamido-4,6-O-isopropylidene-β-D-glucopyranoside 50605-12-4 Isopropylidene 173.5–175.5 High Glycosyl donor for β-linkages
Benzyl 2-acetamido-4,6-O-benzylidene-β-D-glucopyranoside 13343-61-8 Benzylidene 198–200* Moderate High-stereoselectivity synthesis
Benzyl 2-acetamido-4,6-O-isopropylidene-α-D-glucopyranoside 66026-10-6 Isopropylidene 168–170 High α-Linked oligosaccharide models

*Estimated from analogous benzylidene derivatives .

Functional Group Modifications

Acyl and Benzoyl Derivatives

  • The chloroacetyl group acts as a temporary protecting group, enabling selective deprotection under mild conditions, while benzoyl enhances stability during acidic reactions .
  • Benzyl-3,4,6-tri-O-acetyl-2-deoxy-2-phthalamido-β-D-glucopyranoside (Compound 16 in ) uses phthalamido and acetyl groups. The phthalamido group is resistant to basic conditions but cleavable via hydrazine, offering orthogonal protection strategies .

Table 2: Reactivity of Functional Groups

Compound Name Functional Groups Key Reactivity Applications
Benzyl 4,6-O-isopropylidene-β-D-glucopyranoside 2-Acetamido, 4,6-O-isoProp Stable under acidic conditions Glycosyl donor for β-linkages
Methyl 6-O-benzoyl-3-O-chloroacetyl derivative Chloroacetyl, Benzoyl Selective deprotection at C3 Stepwise oligosaccharide synthesis
Benzyl-3,4,6-tri-O-acetyl-2-phthalamido Acetyl, Phthalamido Orthogonal deprotection with hydrazine Multistep synthesis

Sugar Moieties: Glucose vs. Galactose Derivatives

  • Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-D-galactopyranoside (Santa Cruz Biotechnology, $300/50 mg) features a galactose scaffold. The C4 epimerization (galacto vs. gluco configuration) alters its binding to lectins and enzymes, making it critical for studying galactose-specific biological interactions .

Biological Activity

Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-β-D-glucopyranoside (also referred to as BAI) is a synthetic glycoside derivative that has garnered attention in biochemical research due to its potential biological activities. This compound is structurally related to various naturally occurring carbohydrates and has been studied for its implications in glycosylation processes, particularly in the context of viral infections and other cellular functions.

  • Molecular Formula : C₁₈H₂₅NO₆
  • Molecular Weight : 351.39 g/mol
  • CAS Number : 50605-12-4

BAI functions primarily as an inhibitor of O-glycosylation, a post-translational modification crucial for the proper functioning of glycoproteins. By inhibiting the enzymes responsible for adding sugar moieties to proteins, BAI can alter the glycosylation pattern of various proteins, which may affect their stability, localization, and interaction with other molecules.

Antiviral Effects

Recent studies have highlighted the antiviral potential of BAI, particularly against HIV. Research has demonstrated that treatment with BAI can significantly enhance HIV infectivity in vitro. For instance, in experiments involving peripheral blood mononuclear cells (PBMCs), BAI treatment resulted in:

  • A 7.6-fold increase in the percentage of HIV-infected cells.
  • A 1.3-fold increase in per-cell HIV p24 protein levels.
  • A 7.1-fold increase in viral particles present in culture supernatants compared to untreated controls .

The compound appears to enhance viral outgrowth kinetics and supports the production of viral particles even from latently infected cells when combined with latency-reversing agents.

Impact on Glycoprotein Synthesis

BAI's inhibition of mucin synthesis has broader implications beyond viral infections. It disrupts the secretion and processing of glycoproteins in various cell lines, potentially influencing processes such as:

  • Cell signaling
  • Immune responses
  • Tumor progression

Inhibition of sialylation and alteration of glycan structures can lead to modified interactions between cells and their environment, which is critical in both normal physiology and disease states .

Study 1: HIV Infection Enhancement

In a controlled study involving PHA-blast activated PBMCs from HIV-negative donors, treatment with BAI resulted in a marked increase in the expression of activation markers (CD25 and HLA-DR) while reducing CCR5 expression. This suggests a complex interplay between BAI treatment and immune cell activation during viral infection .

Study 2: Glycoprotein Secretion Disruption

Another investigation focused on HT-29 cells treated with BAI showed significant disruption in glycoprotein secretion patterns. This study provided insights into how altered glycosylation affects cell behavior and could have implications for cancer biology .

Data Table: Biological Effects of BAI

Biological Activity Effect Reference
HIV Infection RateIncreased by 7.6-fold
p24 Protein LevelsIncreased by 1.3-fold
Viral Particle ProductionIncreased by 7.1-fold
CD25 ExpressionIncreased
CCR5 ExpressionDecreased

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-β-D-glucopyranoside, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via two primary routes:

  • Isopropylidene Protection : Reacting 2-acetamido-2-deoxy-D-glucopyranose with 2,2-dimethoxypropane in anhydrous DMF under p-toluenesulfonic acid catalysis at 80–85°C yields the 4,6-O-isopropylidene derivative (54% yield). This method prioritizes regioselectivity but requires stringent anhydrous conditions .
  • Benzylidene Analogs : Alternative routes using benzylidene protection (e.g., allylation with BaO/Ba(OH)₂·8H₂O and allyl bromide in DMF) achieve higher yields (95%) but necessitate subsequent deprotection steps (e.g., 60% acetic acid hydrolysis) to remove benzylidene groups .
    • Purification : Crystallization from methanol-pyridine-water mixtures improves purity (>95%) .

Q. What analytical techniques are critical for characterizing the stereochemistry and functional group integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming stereochemistry (e.g., anomeric β-configuration via J₁,₂ coupling constants) and acetamido/isopropylidene group placement. For example, α,β-unsaturated derivatives show distinct carbonyl shifts (1660–1570 cm⁻¹ in IR) .
  • Mass Spectrometry : High-resolution MS (HRMS) or MALDI-TOF validates molecular weight and fragmentation patterns, particularly for intermediates with labile protecting groups .

Advanced Research Questions

Q. How does the 4,6-O-isopropylidene group enhance this compound’s utility in glycosylation reactions compared to other protecting groups?

  • Methodological Answer :

  • Steric and Electronic Effects : The isopropylidene group stabilizes the 4,6-positions, preventing unwanted side reactions (e.g., aglycone migration) during glycosylation. This contrasts with benzylidene groups, which require harsher deprotection (e.g., hydrogenolysis) .
  • Case Study : In disaccharide synthesis, the isopropylidene group in analogous glucopyranosides allows selective activation of the anomeric center for coupling with acceptors (e.g., thioglycosides), achieving >85% yields in β(1→4) linkages .

Q. Can this compound serve as a substrate for β-N-acetylhexosaminidases, and what structural modifications alter enzymatic hydrolysis rates?

  • Methodological Answer :

  • Enzyme Screening : Fungal β-N-acetylhexosaminidases (e.g., Talaromyces flavus) hydrolyze 4-deoxy analogs of this compound efficiently (up to 85% activity vs. native substrates). Hydrolysis rates depend on the 4-OH group’s presence; 4-deoxy derivatives show reduced activity .
  • Experimental Design : Use TLC or HPLC to monitor hydrolysis of 4-nitrophenyl glycoside analogs. Pre-incubate enzymes with inhibitors (e.g., NAG-thiazoline) to confirm specificity .

Q. What strategies enable transglycosylation using this compound as a glycosyl donor in enzymatic or chemical synthesis?

  • Methodological Answer :

  • Enzymatic Transglycosylation : Optimize donor (75 mM) and acceptor (300 mM) concentrations with β-N-acetylhexosaminidases at 35°C for 5–6 hours. For example, T. flavus enzymes transfer 4-deoxy-GlcNAc to GlcNAc acceptors, yielding disaccharides (52% yield) .
  • Chemical Activation : Use thioglycoside derivatives (e.g., ethyl 1-thio-β-D-glycosides) with NIS/AgOTf promoters to achieve α/β selectivity in oligosaccharide assembly .

Q. How do competing protecting groups (e.g., benzyl, acetyl) impact the regioselectivity of subsequent reactions involving this compound?

  • Methodological Answer :

  • Case Study : Benzyl groups at C-3 and C-6 in analogous compounds block undesired glycosylation sites, directing reactions to the C-4 hydroxyl. Acetates, however, are prone to migration under basic conditions, necessitating careful monitoring via TLC .
  • Experimental Optimization : Use low-temperature (-10°C) deacetylation with NaOMe/MeOH to minimize side reactions while preserving the isopropylidene group .

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